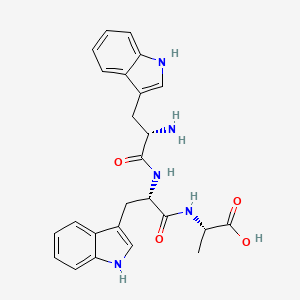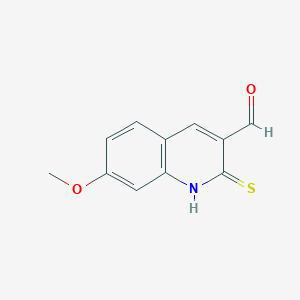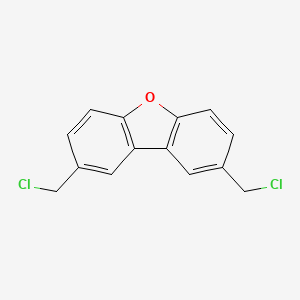
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a butyl group, a hydroxy group, and a phenyl group, making it a unique structure with potential for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the quinoline core, often derived from aniline and β-ketoesters.
Formation of Quinoline Core: The Skraup synthesis or Doebner-Miller reaction can be used to form the quinoline core.
Functional Group Introduction: The butyl group can be introduced via alkylation reactions, while the hydroxy group can be added through hydroxylation reactions.
Final Steps: The phenyl group is typically introduced through Friedel-Crafts acylation or similar aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties due to its quinoline core. Quinoline derivatives are known for their ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and as anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with biological targets such as DNA, enzymes, or receptors. The hydroxy group may enhance binding affinity through hydrogen bonding, while the butyl and phenyl groups could influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial with an additional hydroxy group.
Uniqueness
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. The presence of the butyl group and the hydroxy group can significantly alter its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
3-butyl-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C19H19NO3/c1-2-3-13-19(23)17(21)15-11-7-8-12-16(15)20(18(19)22)14-9-5-4-6-10-14/h4-12,23H,2-3,13H2,1H3 |
InChIキー |
MNXZKAKZUUSXEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)

![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)


![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)

